N-Ethylsuccinimide

Description

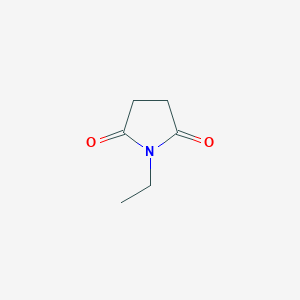

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAZCVNUKKZTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177712 | |

| Record name | N-Ethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-78-5 | |

| Record name | N-Ethylsuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylsuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC084H847A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies of N Ethylsuccinimide

Classical Synthetic Routes to N-Ethylsuccinimide

The synthesis of this compound is most commonly achieved through well-established condensation and catalytic methods. These approaches are valued for their efficiency and reliability in producing this versatile chemical intermediate.

The primary and most direct method for synthesizing this compound involves the condensation reaction between succinic anhydride (B1165640) and ethylamine (B1201723). ontosight.aiwikipedia.org This reaction proceeds through the formation of an intermediate amide, which subsequently cyclizes to form the imide ring. wikipedia.org

A typical procedure involves the addition of ethylamine to succinic anhydride, often at a reduced temperature to control the initial exothermic reaction. rsc.org The resulting intermediate, a white solid, is then heated, frequently without a solvent, at elevated temperatures (e.g., 175 °C) for an extended period to drive the cyclization and dehydration, yielding this compound. rsc.org The final product can be purified by vacuum distillation. rsc.org This method is advantageous due to its atom economy and the directness of the transformation.

A variation of this pathway involves carrying out the reaction in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org In this case, ethylamine is added to a solution of succinic anhydride in THF at 0 °C. After an initial stirring period, the solvent is removed under vacuum, and the resulting solid is heated to induce cyclization. rsc.org

Table 1: Reaction Parameters for Succinic Anhydride and Ethylamine Condensation

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |

| Succinic Anhydride | Ethylamine | None (neat) | Heat at 175 °C for 16 hours | This compound |

| Succinic Anhydride | Ethylamine in THF | THF | 0 °C for 1 hour, then heat at 175 °C | This compound |

Catalysis plays a significant role in optimizing the synthesis of this compound. The condensation reaction between succinic anhydride and ethylamine can be facilitated by the presence of a catalyst. ontosight.ai Bases such as pyridine (B92270) or triethylamine (B128534) are commonly employed to promote the reaction, which is typically conducted in a solvent like ethanol (B145695) or acetone. ontosight.ai

More advanced catalytic systems have also been explored. For instance, palladium-based catalysts have been utilized in isomerizing ring-closing amidocarbonylation reactions to produce cyclic imides, including derivatives of succinimide (B58015). universiteitleiden.nl While not a direct synthesis of this compound from succinic anhydride, these methods highlight the broader applicability of catalytic strategies in forming the succinimide core structure.

This compound as a Synthetic Intermediate

The chemical reactivity of this compound, particularly the presence of the imide functionality and the ethyl group, makes it a valuable precursor for a variety of more complex molecules. solubilityofthings.com

This compound serves as a versatile building block in the synthesis of diverse organic compounds. solubilityofthings.comsmolecule.com Its structure can be strategically modified to introduce new functional groups. For example, the bromination of this compound is a direct route to produce 1-(2-Bromoethyl)pyrrolidine-2,5-dione, a useful synthetic intermediate in its own right.

Furthermore, this compound has been used as a model substrate in the development of new catalytic reactions. For instance, it has been employed in rhodium-catalyzed C-H activation and hydroarylation reactions to explore the synthesis of 7-(N-substituted succinimidyl) indoles. mdpi.comresearchgate.net Although these specific attempts resulted in low yields of the desired product, they underscore the utility of this compound in probing the scope and limitations of novel synthetic methodologies. mdpi.com

The succinimide moiety is a recognized pharmacophore, and this compound is a key intermediate in the synthesis of various pharmaceutical agents. ontosight.aihmc.edu

The succinimide ring is a core structural feature of several anticonvulsant drugs. hmc.eduresearchgate.net this compound itself is a precursor in the synthesis of certain anticonvulsant compounds. ontosight.ai For example, ethosuximide (B1671622), an anticonvulsant used for absence seizures, is a derivative of succinimide with both an ethyl and a methyl group at the 3-position of the pyrrolidine-2,5-dione ring. nih.gov While not a direct precursor in the most common synthetic routes to ethosuximide, the chemistry of this compound provides a foundational understanding for the synthesis of such substituted succinimides. The synthesis of various N-aminosuccinimides, which have shown anticonvulsant activity, often starts from succinic anhydrides, demonstrating the importance of the succinimide framework in this therapeutic area. nih.gov

Precursor in Pharmaceutical Compound Synthesis

Analgesic Precursors

This compound and its related structures are recognized as important intermediates in the pharmaceutical industry. ontosight.aidatavagyanik.com Succinimide derivatives, in general, have been investigated for their potential as analgesics. hmc.eduresearchgate.net The structural framework of this compound serves as a foundational component in the synthesis of more complex molecules with potential analgesic properties. google.com

A notable example of a structurally related succinimide with therapeutic use is Ethosuximide, an anticonvulsant medication. google.comnih.govdrugbank.com The synthesis of ethosuximide (2-ethyl-2-methylsuccinimide) involves a multi-step process starting from methyl ethyl ketone and ethyl cyanoacetate. google.comyoutube.com While not a direct precursor, the chemistry of this compound provides insights into the synthesis of such substituted succinimides.

Component in Agrochemical Synthesis

The reactivity of the succinimide ring makes this compound a valuable building block in the creation of various agrochemicals. ontosight.aidatavagyanik.comsolubilityofthings.com Its derivatives have been explored for their potential as insecticides, herbicides, and fungicides. hmc.edu

Insecticide Synthesis

Succinimide derivatives have been identified as having insecticidal properties. hmc.edu The synthesis of novel insecticides often involves the modification of the succinimide core. cuni.cz For instance, phthalimide (B116566) derivatives, which share a similar cyclic imide structure, have shown potent insecticidal activity against pests like the Caribbean fruit fly. semanticscholar.org The development of new insecticides is a continuous process due to the potential for pests to develop resistance. essentialchemicalindustry.org The use of this compound and related compounds as starting materials allows for the creation of new active ingredients. smolecule.com

Herbicide and Fungicide Production

Succinimide derivatives also play a role in the synthesis of herbicides and fungicides. datavagyanik.com The development of these crop protection chemicals is crucial for modern agriculture. essentialchemicalindustry.org The general structure of cyclic imides is a key feature in various bioactive compounds, and their modification can lead to new herbicidal and fungicidal agents. researchgate.net The effectiveness of these chemicals often relies on their ability to inhibit specific biological pathways in the target organisms. windows.net For example, some fungicides act by disrupting the cell walls of fungi, while certain herbicides inhibit essential amino acid synthesis in weeds. essentialchemicalindustry.orgwindows.net The versatility of the this compound structure allows for its incorporation into molecules designed to target these and other mechanisms.

Monomer in Polymer Synthesis

This compound can function as a monomer in the synthesis of various polymers. datavagyanik.comcymitquimica.com The polymerization process can occur through different mechanisms, such as addition or condensation polymerization. nationalpolymer.compsu.edu In some cases, this compound has been used as a component in polymerization-inhibiting compositions. google.com

Research has explored the ring-opening metathesis polymerization (ROMP) of monomers containing N-alkyl-substituted succinimides. researchgate.net These studies have shown that the polymerization rate can be influenced by the electronic effects of the substituents on the succinimide moiety. researchgate.net The resulting polymers often exhibit good thermal stability. researchgate.net Additionally, this compound has been involved in studies on the alternating copolymerization of aziridines with cyclic imides. oup.com

Advanced Synthetic Techniques Utilizing this compound

Hydroarylation Reactions as Model Substrate

This compound has been employed as a model substrate in the development of advanced synthetic methodologies, particularly in hydroarylation reactions. mdpi.com These reactions involve the addition of a C-H bond of an arene across a carbon-carbon double or triple bond.

Recent research has focused on transition-metal-catalyzed hydroarylation of maleimides, which are structurally related to this compound. researchgate.netbeilstein-journals.org For example, ruthenium(II)-catalyzed hydroarylation of maleimides has been developed to produce 3-arylsuccinimide derivatives. researchgate.netacs.org Similarly, cobalt-catalyzed hydroarylation reactions have been explored. beilstein-journals.org In some studies, this compound has been used specifically as a model substrate to optimize reaction conditions for these transformations, although sometimes with limited success in achieving high yields of the desired hydroarylation product. mdpi.comresearchgate.netresearchgate.net These studies are crucial for expanding the toolbox of synthetic chemists, enabling the construction of complex molecules from simpler starting materials.

Reductive Conversion of N-Ethylmaleimide to this compound

The conversion of N-ethylmaleimide to this compound is a reductive process that saturates the carbon-carbon double bond in the maleimide (B117702) ring. This transformation is notably achieved through enzymatic and biocatalytic methods.

A primary pathway for this reduction in biological systems involves the enzyme N-ethylmaleimide reductase (NemA). nih.govtaylorandfrancis.com This enzyme, found in organisms such as Escherichia coli and Yarrowia lipolytica, catalyzes the reduction of N-ethylmaleimide to this compound. nih.govtaylorandfrancis.comtohoku.ac.jpjst.go.jp The reaction is dependent on the cofactor NAD(P)H, which provides the necessary hydride for the reduction. taylorandfrancis.comtohoku.ac.jp Studies on NemA from Y. lipolytica have shown that the enzyme is cytosolic and can utilize various maleimide derivatives as substrates. tohoku.ac.jpjst.go.jp The catalytic process involves the abstraction of the 4-pro-R hydrogen from NADPH for the enzymatic hydride transfer. jst.go.jp

In addition to direct enzymatic reduction, innovative biocatalytic systems have been developed for this conversion. One such approach utilizes a hydrogen-driven system that couples a soluble hydrogenase with an ene reductase. rsc.orgnih.gov This system uses hydrogen gas (H₂) to recycle synthetic analogues of the nicotinamide (B372718) cofactor, which are then used by the ene reductase to achieve the quantitative conversion of N-ethylmaleimide to this compound. rsc.orgnih.gov This biocatalytic setup has demonstrated high efficiency, with the system retaining over 50% of its activity after seven hours of operation. rsc.orgnih.gov

Reductive Conversion Methods for this compound Synthesis

| Method | Key Components | Organism/Source | Cofactor | Key Findings | Reference |

|---|---|---|---|---|---|

| Enzymatic Reduction | N-ethylmaleimide reductase (NemA) | Escherichia coli, Yarrowia lipolytica | NAD(P)H | Catalyzes the specific reduction of the C=C double bond in N-ethylmaleimide. NemA in Y. lipolytica is a cytosolic enzyme. | nih.govtaylorandfrancis.comtohoku.ac.jpjst.go.jp |

| H₂-driven Biocatalysis | Soluble Hydrogenase, Ene Reductase | Not specified | Synthetic Nicotinamide Cofactor Analogues | Achieves quantitative conversion with high turnover numbers and good stability. | rsc.orgnih.gov |

Formation through Thermal Degradation Pathways

This compound can also be formed as a product of thermal degradation from specific precursor molecules. A significant example is its generation from theanine, a non-proteinogenic amino acid predominantly found in tea plants (Camellia sinensis). digitellinc.comnih.govacs.org

Research has shown that when theanine is subjected to elevated temperatures, typically above 90°C, it degrades to produce several volatile compounds, with this compound being one of the two major products. digitellinc.comnih.govacs.org The formation of this compound from theanine is proposed to be initiated by the deamination of theanine, proceeding through an α-keto acid intermediate. nih.govacs.org When theanine is heated to 180°C, a significant amount of this compound can be detected among other degradation products like N-ethyl formamide (B127407) and ethylamine. researchgate.net

The presence of reducing sugars, such as glucose, can accelerate the thermal degradation of theanine and the subsequent formation of this compound. nih.govacs.org This occurs as part of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs with heating. digitellinc.comnih.govacs.org In model systems containing theanine and glucose, the formation of this compound was accelerated compared to heating theanine alone. nih.govacs.org

Beyond theanine, thermal degradation of certain synthetic polymers can also yield succinimide derivatives. For instance, studies on the pyrolysis of polyamides containing succinic acid units have shown the formation of compounds with succinimide end groups. diva-portal.org Thermo-oxidation of polyamide 6.6 has been found to produce N-alkyl-succinimides, with N-pentyl-succinimide showing a significant increase in abundance during the aging process. diva-portal.org Upon combustion or exposure to high temperatures, this compound itself can decompose into hazardous products, including carbon monoxide, carbon dioxide, and nitrogen oxides. spectrumchemical.com

Formation of this compound via Thermal Degradation

| Precursor | Conditions | Co-reactants (if any) | Key Findings | Reference |

|---|---|---|---|---|

| Theanine | Heating at >90°C | None | This compound is a major volatile product. The proposed mechanism involves deamination. | digitellinc.comnih.govacs.org |

| Theanine | Heating at >90°C | Glucose | The formation of this compound is accelerated due to the Maillard reaction. | nih.govacs.org |

| Polyamides with succinic units | Pyrolysis at 700°C | None | Yields compounds with succinimide end groups. | diva-portal.org |

Reaction Mechanisms and Chemical Transformations Involving N Ethylsuccinimide

Reactivity of the α,β-Unsaturated Carbonyl System in N-Ethylmaleimide

While N-Ethylsuccinimide itself is a saturated cyclic imide, its unsaturated counterpart, N-ethylmaleimide, possesses a reactive α,β-unsaturated carbonyl system. This system is characterized by the conjugation of a carbon-carbon double bond with the two carbonyl groups of the imide ring. This electronic arrangement makes the β-carbon atom electrophilic and susceptible to attack by nucleophiles. The reactivity of this system is pivotal in various synthetic applications, including Michael additions and cycloaddition reactions.

Michael Addition Reactions

The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds, and N-ethylmaleimide readily participates in such transformations. In this reaction, a nucleophile adds to the β-carbon of the conjugated system. This reaction is of significant interest, particularly in the context of bioconjugation, where the maleimide (B117702) moiety is often used to link molecules to proteins via the thiol groups of cysteine residues.

A notable example of a Michael addition involving a related succinimide (B58015) derivative is the reaction of nitroalkanes with enedione derivatives under basic conditions (using DBU) to synthesize 2-substituted N-ethyl succinimides. clockss.org This process involves the initial Michael addition of the nitroalkane, followed by the elimination of nitrous acid. clockss.org The resulting product can then be selectively reduced. clockss.org

The succinimide thioether formed from the Michael addition of thiols to N-ethylmaleimide is generally considered stable. rsc.org However, studies have shown that these adducts can undergo retro and exchange reactions in the presence of other thiols at physiological pH and temperature, indicating a dynamic equilibrium. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Enedione derivative | Nitroalkane | DBU | 2-Substituted N-ethyl succinimide | clockss.org |

| N-ethylmaleimide | Thiol | Physiological pH and temperature | Succinimide thioether | rsc.org |

Cycloaddition Reactions

The α,β-unsaturated system of N-ethylmaleimide also allows it to act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. The electron-withdrawing nature of the carbonyl groups in N-ethylmaleimide enhances its reactivity as a dienophile. While specific examples of N-ethylmaleimide in Diels-Alder reactions were not prevalent in the surveyed literature, the general principle of maleimides acting as potent dienophiles is well-established. For instance, N-phenylmaleimide is known to react with 2-(pivaloylaminomethyl)benzaldehydes under acidic conditions to afford Diels-Alder adducts in good yields. researchgate.net

Another significant class of cycloaddition reactions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile (like the double bond in N-ethylmaleimide) to form a five-membered heterocyclic ring. wikipedia.orgijrpc.com These reactions are a powerful tool for synthesizing a variety of heterocyclic compounds. nih.gov The reactivity in these reactions is often explained by frontier molecular orbital (FMO) theory, considering the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. nih.gov

Nucleophilic Ring Opening Reactions of the Succinimide Moiety

The succinimide ring in this compound, while generally stable, can be opened by strong nucleophiles. The two carbonyl groups activate the ring, making the carbonyl carbons susceptible to nucleophilic attack. This leads to the cleavage of one of the amide bonds and the formation of a linear amide derivative. The ease of this reaction depends on the nature of the nucleophile and the reaction conditions.

Aminolysis Mechanisms

The reaction of succinimides with amines, known as aminolysis, typically proceeds under mild conditions to yield diamides in high yields. clockss.org Primary and secondary amines, both aliphatic and aromatic, are effective nucleophiles for this transformation. clockss.org The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the succinimide ring, followed by the opening of the ring to form a succinamic acid derivative.

An important aspect of aminolysis is its selectivity. Nitrogen nucleophiles are generally more reactive towards the succinimide ring than oxygen nucleophiles. clockss.org For example, when a nucleophile contains both an amino and a hydroxyl group, such as ethanolamine, the amino group reacts selectively with the succinimide at room temperature. clockss.org

Alcoholysis Pathways

The succinimide ring can also be opened by alcohols in a process called alcoholysis, although this reaction often requires more stringent conditions compared to aminolysis. For instance, the methanolysis of certain substituted succinimides has been observed to occur on silica (B1680970) gel at room temperature over several days, yielding ester products. clockss.org The general mechanism involves the nucleophilic attack of the alcohol on a carbonyl carbon, leading to the formation of an ester and an amide functionality.

| Nucleophile | Conditions | Product Type | Reference |

| Amines | Mild conditions, room temperature | Diamide | clockss.org |

| Alcohols | Silica gel, room temperature, several days | Ester-amide | clockss.org |

Reactions with Carbon Nucleophiles

The reaction of this compound with strong carbon nucleophiles, such as Grignard reagents and organolithium compounds, can be complex. clockss.orgsolubilityofthings.commasterorganicchemistry.com While nucleophilic attack at the carbonyl carbon is possible, a competing reaction is the deprotonation at the α-carbon to the carbonyl group, which is acidic. This can lead to side reactions and dimerization. clockss.org

To achieve selective nucleophilic addition, less basic organometallic reagents are often employed. For example, organocerium reagents, which can be generated in situ from Grignard reagents and cerium(III) chloride, have been shown to react with succinimides to produce the desired γ-keto amides in moderate yields, minimizing the competing deprotonation. clockss.org Similarly, the reaction of O-ethyl succinimide with aryllithium compounds has been reported as an efficient method for introducing a 3-ethoxycarbonylpropionyl group to aromatic compounds. clockss.org

Furthermore, a photochemical ring-opening reaction of this compound has been documented. clockss.org Irradiation of this compound leads to a Norrish Type II reaction, involving a 1,5-hydrogen shift to form a biradical intermediate. This is followed by the formation of an aza-cyclobutanol, which subsequently undergoes ring opening. clockss.org

Intramolecular Ring Closure Reactions

Intramolecular reactions of succinimide derivatives, including this compound, can lead to the formation of new ring systems. These reactions often involve nucleophilic attack from a tethered functional group onto one of the carbonyl carbons of the succinimide ring. The outcome of such reactions is typically the formation of five or six-membered ring products. clockss.org For instance, tethered phenolic or amino groups can undergo intramolecular nucleophilic substitutions to yield cyclized products. clockss.org

A notable example involves the intramolecular cyclization that can occur under specific conditions. While detailed studies on this compound itself are specific, the general reactivity pattern of succinimides suggests that a suitably positioned nucleophile on the N-ethyl group could lead to a bicyclic product. For example, the cyclization of N-substituted succinimides with tethered amido groups proceeds via hydrolysis and subsequent intramolecular reaction to form a new succinimide ring. clockss.org

Photochemical Transformations of this compound

Under photochemical conditions, this compound undergoes distinct transformations, leading to ring-opened products. clockss.org These reactions are of interest for the synthesis of novel acyclic and macrocyclic structures.

1,5-Hydrogen Shift Processes

The primary photochemical process for this compound is a Norrish Type II reaction, which involves an intramolecular 1,5-hydrogen shift. clockss.org This process is a type of sigmatropic rearrangement where a hydrogen atom on the ethyl group is transferred to one of the carbonyl oxygen atoms. clockss.orgwikipedia.org This intramolecular hydrogen abstraction is a key step that initiates the subsequent chemical transformations. clockss.org

Biradical Intermediate Formation

Following the 1,5-hydrogen shift, a biradical intermediate is formed. clockss.org This intermediate consists of a hydroxyl radical on the former carbonyl oxygen and a carbon-centered radical on the ethyl group. This biradical is a transient species that rapidly undergoes further reactions. The subsequent step involves the formation of an aza-cyclobutanol intermediate, which then undergoes ring opening to yield the final product. clockss.org For instance, irradiation of this compound (71) has been shown to produce compound 72 in 73% yield through this biradical intermediate (73) and subsequent aza-cyclobutanol (74) formation and ring opening. clockss.org

Interactions with Phosphines and Thiol-Alkylating Reagents

This compound can be formed from the reaction of N-ethylmaleimide with certain phosphines, highlighting the reactivity of the maleimide double bond and the stability of the resulting succinimide ring under these conditions.

Mechanisms of Adduct Formation

The interaction of N-ethylmaleimide with water-soluble trialkylphosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and tris(hydroxypropyl)phosphine (B1588583) (THPP), has been studied in the context of bioconjugation. bath.ac.ukacs.org While TCEP reacts with N-ethylmaleimide to form a stable ylene adduct, THPP reacts to reduce the maleimide double bond, yielding this compound. bath.ac.uknih.gov

The proposed mechanism for the reaction of N-ethylmaleimide with both TCEP and THPP involves the initial nucleophilic attack of the phosphorus atom at the C-3 position of the maleimide ring. bath.ac.uk This is followed by cleavage of the double bond. In the case of TCEP, deprotonation of the intermediate phosphonium (B103445) ion leads to the stable ylene adduct. bath.ac.uk With THPP, the initially formed phosphine (B1218219) intermediate is proposed to be more susceptible to hydrolysis, leading to the formation of the saturated this compound. bath.ac.uk

Stability under Reductive Conditions

This compound itself is a stable compound under various reductive conditions. It is the product of the reduction of N-ethylmaleimide by certain reducing agents like THPP. bath.ac.ukacs.org Its stability is also evident in biocatalytic systems. For example, in a hydrogen-driven biocatalytic system utilizing an ene reductase, N-ethylmaleimide was quantitatively converted to this compound, and the product was found to be stable under the reaction conditions for over two hours. rsc.orgrsc.org This stability is crucial in contexts where it is the desired final product or a stable endpoint in a reaction sequence. This compound is considered a non-sulfhydryl reagent, structurally related to NEM but lacking its alkylating activity. nih.govportlandpress.com Covalent adducts formed from the reaction of electrophiles with protein sulfenic acids, resulting in a species analogous to this compound, are susceptible to reduction by agents like dithiothreitol (B142953) (DTT), TCEP, and ascorbate, which can regenerate the protein thiol. nih.gov

Biological Adduct Formation and Related Mechanisms

In biological systems, the formation of adducts with endogenous molecules is a significant chemical transformation. This process often involves the reaction of an electrophilic compound with a nucleophilic site on a biomolecule, such as a protein or a peptide. While this compound itself is relatively stable, its unsaturated analog, N-ethylmaleimide (NEM), is a potent electrophile that readily participates in such reactions. The product of this reaction, which contains the this compound moiety, plays a crucial role in various cellular processes. The detoxification of electrophiles like NEM in bacteria often proceeds through the formation of a glutathione (B108866) adduct, which then has significant downstream biological effects. nih.govnih.gov

The formation of N-Ethylsuccinimido-S-glutathione (ESG) is a key example of biological adduct formation and a critical step in the cellular response to electrophilic stress. nih.gov The process begins with the compound N-ethylmaleimide (NEM), which acts as a specific alkylating agent for sulfhydryl groups. In the cytoplasm of cells, such as in Escherichia coli, NEM reacts with the abundant tripeptide glutathione (GSH). nih.govnih.gov

The reaction is a Michael-type addition, where the nucleophilic thiol group (-SH) of the cysteine residue within glutathione attacks one of the carbon atoms of the carbon-carbon double bond in the maleimide ring of NEM. This reaction is efficient and leads to the formation of a stable thioether bond. The product of this conjugation is N-ethylsuccinimido-S-glutathione (ESG), an adduct where the glutathione molecule is covalently linked to the this compound structure. nih.gov This conversion is a primary mechanism for detoxifying NEM, sequestering the reactive electrophile. nih.gov The formation of ESG is a rapid intracellular process that precedes further metabolic steps or biological activities. nih.gov

Table 1: Reactants and Products in ESG Formation

| Compound | Role | Chemical Nature |

| N-Ethylmaleimide (NEM) | Reactant | Electrophilic alkylating agent |

| Glutathione (GSH) | Reactant | Nucleophilic tripeptide |

| N-Ethylsuccinimido-S-glutathione (ESG) | Product | Stable thioether adduct |

The N-ethylsuccinimido-S-glutathione (ESG) adduct is not merely an inert detoxification product; it is a potent activator of specific bacterial ion transporters, namely the glutathione-gated potassium efflux (Kef) systems, such as KefB and KefC in E. coli. nih.govnih.gov These systems are crucial for bacterial survival during exposure to toxic electrophiles.

The mechanism of action involves a sophisticated process of ligand-gated channel activation. The regulatory component of the KefC channel possesses a binding site for both glutathione (GSH) and its adducts, like ESG.

Inhibition by Glutathione (GSH): Under normal conditions, the binding of reduced glutathione (GSH) to the regulatory KTN domain of the KefC protein stabilizes a "closed" or inactive conformation. In this state, a key residue, phenylalanine 441 (F441), from one subunit of the protein fits into a hydrophobic pocket on an adjacent subunit, effectively locking the channel and preventing potassium ion efflux.

Activation by ESG Adduct: When electrophilic stress leads to the formation of the ESG adduct, this larger molecule binds to the same site as GSH. However, the bulky this compound portion of the ESG molecule creates a steric clash with the F441 residue. This steric hindrance prevents F441 from settling into its inhibitory hydrophobic pocket. The displacement of F441 disrupts the stabilizing interaction between the protein subunits, triggering a significant conformational change that leads to the opening of the ion channel. This activation results in a rapid efflux of potassium ions, which in turn causes a protective drop in the cytoplasmic pH.

This differential gating by GSH and its adduct ESG provides a direct link between the cell's detoxification status and the regulation of its ion homeostasis, representing a sophisticated defense mechanism against electrophilic assault.

Table 2: Ligand Effects on KefC Ion Transporter

| Ligand | Binding Site | Key Interaction | Conformation | Channel State |

| Glutathione (GSH) | KTN Domain | F441 fits into hydrophobic pocket | Stabilized Dimer | Closed (Inhibited) |

| N-Ethylsuccinimido-S-glutathione (ESG) | KTN Domain | Steric clash displaces F441 | Destabilized Dimer | Open (Activated) |

Spectroscopic Characterization and Computational Studies of N Ethylsuccinimide

Rotational Spectroscopy of N-Ethylsuccinimide

Recent investigations into the rotational spectrum of this compound (NES) have provided a wealth of information regarding its gas-phase structure and dynamics. acs.orghmc.edu To date, there have been no prior published studies on the rotational spectroscopy of this compound in the gas phase. acs.orghmc.edu

Chirped Pulse Fourier Transform Microwave Spectroscopy (CP-FTMW) Analysis

The rotational spectrum of this compound was recorded using chirped pulse Fourier Transform Microwave (CP-FTMW) spectroscopy in the Ka-band, covering a frequency range of 26.5–40 GHz. nih.govacs.org This high-resolution technique is particularly well-suited for determining the precise rotational constants and structural details of molecules in the gas phase, free from intermolecular interactions. hmc.eduhmc.edu The experimental spectrum of NES was obtained from the average of 500,000 free induction decays (FIDs). hmc.edu The resulting spectrum was fit using a Watson A-reduced Hamiltonian in the Ir representation. nih.govacs.org The analysis was performed at a rotational temperature of 9 K. hmc.edu

Determination of Rotational Constants

The analysis of the CP-FTMW spectrum yielded highly precise experimental rotational constants for this compound. nih.govacs.org A total of 673 unique transitions, corresponding to 263 rotational transitions, were used to determine these constants. acs.orghmc.edu The majority of the observed transitions were of the a-type, which is consistent with the calculated dipole moments (μa = -1.3 D, μb = 0.0 D, μc = 0.4 D). acs.orghmc.edu

| Constant | Value (MHz) |

|---|---|

| A₀ | 2061.47756(14) |

| B₀ | 1791.73517(12) |

| C₀ | 1050.31263(11) |

Analysis of Centrifugal Distortion Constants

The centrifugal distortion constants for this compound were also determined from the fit of the rotational spectrum. nih.govacs.org These constants account for the slight changes in the molecule's geometry as it rotates. The experimental and calculated distortion constants were determined using a Watson A-reduced Hamiltonian in the Ir representation. acs.orghmc.edu

Nuclear Quadrupole Coupling Constant Determination

The hyperfine structure arising from the nitrogen nucleus (14N) was resolved and analyzed to determine the nuclear quadrupole coupling constants. nih.govacs.org These constants provide information about the electric field gradient at the nitrogen nucleus, offering insights into the electronic environment of the imide group. acs.orghmc.edu

Conformational Isomerism and Dynamics

Computational studies, in conjunction with the experimental data, have shed light on the conformational preferences of this compound. hmc.eduacs.org The five-membered ring of the molecule is planar, while the ethyl group's terminal methyl group is oriented perpendicular to this ring. nih.govacs.org

A relaxed potential energy scan for the dihedral angle θ₁ = C(6)−C(5)−N−C(4) was performed to investigate the orientation of the ethyl group relative to the ring. hmc.edu This analysis revealed that the ethyl group encounters significant steric strain when it lies in the plane of the ring due to interactions with the two carbonyl oxygens. nih.govacs.org This steric hindrance leads to a calculated rotational barrier of 1680 cm-1 for the ethyl group. nih.govacs.org

The internal rotation of the methyl group was also investigated through a potential energy scan of the N−C(5)−C(6)−H(*) dihedral angle. This yielded a barrier of 1169 cm-1, which is a typical value for methyl group rotation within an ethyl substituent. hmc.edu

Vibrational and Electronic Spectroscopy

While rotational spectroscopy provides detailed structural information, vibrational and electronic spectroscopy offer complementary insights into the molecular bonds and electronic transitions of this compound. Infrared (IR) spectra of this compound have been recorded. nih.gov Specifically, a vapor phase IR spectrum was obtained using a DIGILAB FTS-14 instrument, and a film spectrum was recorded on a Bruker IFS 85. nih.gov Further detailed analysis of the vibrational modes and electronic transitions is an area for potential future research.

Infrared and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. For this compound, these methods provide a detailed fingerprint based on the vibrations of its constituent chemical bonds.

Fourier Transform Infrared (FTIR) spectra of this compound have been recorded, providing information on its fundamental vibrations. nih.gov While detailed assignments for this compound are part of broader spectroscopic studies, analysis of related succinimide (B58015) compounds offers insight. For instance, studies on succinimide itself show characteristic strong frequency decreases and intensity increases in carbonyl stretching bands upon anion formation, a phenomenon well-described by theoretical calculations. researchgate.net In a study on N-(2-Hydroxyethyl) Succinimide, a related derivative, FT-IR and FT-Raman spectroscopy were used alongside computational methods to perform a full vibrational analysis. hmc.edu Such studies typically identify the characteristic C=O stretching frequencies of the imide group, as well as vibrations corresponding to the C-N bond, the ethyl group (C-H stretching and bending modes), and the succinimide ring itself.

Resonance Raman spectroscopy has been employed to study the prosthetic heme group in oxyhemoglobin modified with this compound. nih.gov This research examined the pH dependence of prominent Raman lines at 1375 cm⁻¹ and 1638 cm⁻¹, providing information about the symmetry and distortions of the heme group when interacting with the succinimide derivative. nih.gov

UV-Vis Spectroscopic Studies

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically involving the promotion of electrons from a ground state to an excited state. process-insights.comlibretexts.org This technique is often used to characterize compounds with chromophores, such as conjugated systems or carbonyl groups. process-insights.com

The succinimide ring in this compound contains carbonyl (C=O) groups, which act as chromophores. These groups are expected to exhibit n→π* transitions, although they are often weak. Studies on related compounds provide context for the UV-Vis absorption properties. For example, the stability of N-ethylmaleimide and its reduction product, this compound, was analyzed under various conditions, implying that their concentrations can be monitored using spectroscopic methods. rsc.org

Furthermore, near-ultraviolet magnetic circular dichroism (MCD) spectroscopy, a technique related to UV-Vis, has been used to study hemoglobin chemically modified with this compound. nih.gov This study focused on the spectral characteristics of tryptophan residues in different conformational states of the protein, demonstrating how this compound modification aids in probing complex biological systems. nih.gov The analysis of the Trp-β37 spectral shift provided evidence for the formation of a specific hydrogen bond in the T-state of hemoglobin. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and for monitoring the progress of chemical reactions in solution. qd-latam.commagritek.com It provides detailed information about the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is fundamental for determining the structure of organic molecules by mapping the environments of hydrogen atoms. qd-latam.com In this compound, distinct signals corresponding to the protons of the ethyl group and the succinimide ring are observed.

The ethyl group gives rise to a characteristic A2X3 pattern: a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃). The succinimide ring protons (-CH₂-CH₂-) typically appear as a singlet, as they are chemically equivalent in a symmetric environment. diva-portal.org In a study of fused-pyrrolo-1,10-phenanthroline derivatives, the signals for an this compound group were identified at 1.14 ppm (ethyl protons) and 3.31 ppm, confirming the presence of this moiety. diva-portal.org Similarly, in an enzymatic study, ¹H-NMR analysis was crucial in identifying the product of N-ethylcitraconimide reduction as N-ethyl-3-methylsuccinimide. tohoku.ac.jp

Carbon-13 NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. savemyexams.comchemguide.co.uk Unlike ¹H NMR, ¹³C spectra are typically acquired with proton decoupling, resulting in a single peak for each chemically non-equivalent carbon atom. libretexts.org

For this compound, three distinct signals are expected in the ¹³C NMR spectrum:

Carbonyl Carbons (C=O): These appear significantly downfield, typically in the range of 160-185 ppm for amides and imides. savemyexams.com A study identified the amidic carbonyl signal for an this compound group at 171.1 ppm. diva-portal.org

Succinimide Ring Carbons (-CH₂-CH₂-): These carbons are equivalent and appear as a single peak in the aliphatic region.

Ethyl Group Carbons (-CH₂- and -CH₃): The methylene carbon attached to the nitrogen appears at a lower field than the terminal methyl carbon due to the electron-withdrawing effect of the nitrogen atom.

The complete assignment of ¹³C chemical shifts is crucial for distinguishing between isomers and identifying modifications in larger molecules. researchgate.net

Application in Monitoring Reaction Progress

NMR spectroscopy is a powerful method for real-time monitoring of chemical reactions, allowing for the quantification of reactants, intermediates, and products without the need for calibration standards. qd-latam.commagritek.com

In a mechanistic study of palladium-catalyzed isomerization and carbonylation of pentenamides, low-temperature NMR was used to investigate the reaction that forms cyclic imides, including N-methyl-2-ethylsuccinimide. universiteitleiden.nl This allowed researchers to deduce that the N-coordination of the amide was responsible for the high selectivity towards the imide product. universiteitleiden.nl Another study demonstrated the use of benchtop NMR spectrometers to follow the kinetics of a Horner–Wadsworth–Emmons reaction online, showcasing the utility of modern NMR for monitoring stereochemical outcomes. qd-latam.com

The stability of this compound itself has been monitored under reaction conditions, which is essential for understanding reaction yields and potential degradation pathways. rsc.org Furthermore, NMR has been used to analyze the structure of copolymers formed from the reaction of this compound with other monomers, demonstrating its role in polymer chemistry. oup.com

Advanced Computational Chemistry Approaches

Computational chemistry has become an integral part of modern chemical research, providing deep insights into molecular structure, properties, and reactivity that complement experimental findings. Advanced computational methods, particularly density functional theory (DFT), are frequently applied to study this compound and related systems. hmc.edu

A 2024 study on the broadband microwave spectra of this compound utilized high-level quantum chemical calculations to support experimental results. hmc.edu The researchers performed structure optimizations and harmonic vibrational frequency calculations at the B2PLYP-D3(BJ)/def2-TZVP level of theory using the Gaussian 16 software suite. hmc.edu These calculations were essential for interpreting the rotational spectra and determining the preferred orientation of the N-ethyl group, which was found to be perpendicular to the planar five-membered ring due to significant steric strain. The calculated energy barrier for the rotation of the ethyl group was 1680 cm⁻¹. hmc.edu

In another investigation, DFT calculations (B3LYP functional with 6-311++G(d,p) basis set) were combined with the polarizable continuum model (IEFPCM) to account for solvent effects on the stability of complex molecular structures containing a succinimide moiety. diva-portal.org This integrated approach of combining high-level computation with experimental data from NMR, IR, and X-ray diffraction provides a robust framework for structural confirmation and understanding reaction mechanisms. diva-portal.org

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of this compound (NES). hmc.eduacs.orgresearchgate.netresearchgate.net These computational methods provide a detailed molecular-level understanding that complements experimental findings. hmc.edu

Structure optimizations and harmonic vibrational frequency calculations for NES have been performed using various levels of theory, including the B2PLYP functional with D3 dispersion correction and the Becke-Johnson damping function (B2PLYP-D3(BJ)/def2-TZVP). hmc.eduresearchgate.net Anharmonic calculations have also been conducted at the B3LYP/6-311+G(2d,p) level of theory. hmc.edu These methods are chosen for their balance of computational efficiency and accuracy in predicting molecular properties. researchgate.net

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface, representing the most stable structure. faccts.defaccts.destorion.rucrystalsolutions.eu For this compound, DFT calculations predict that the five-membered succinimide ring is planar. hmc.edu The optimization process involves iteratively adjusting atomic coordinates to minimize the total energy of the molecule until the forces on the atoms are negligible. faccts.destorion.ru

Calculations at the B2PLYP-D3(BJ)/def2-TZVP level of theory have determined the optimized geometric parameters for the two key conformations of NES: the minimum energy structure and the transition state for ethyl group rotation. hmc.edu In its lowest energy state, the ethyl group is oriented perpendicular to the plane of the succinimide ring. hmc.eduacs.org During the internal rotation of the ethyl group, the structure passes through a higher-energy planar conformation, which represents the transition state. hmc.edu This planar structure is destabilized by significant steric repulsion between the ethyl group and the two carbonyl oxygens of the ring. hmc.eduacs.org

Key structural changes are observed between the minimum energy and transition state geometries. For instance, in the perpendicular minimum energy structure, the two C−N−C(5) angles are equivalent at 123.15°. hmc.edu However, in the planar transition state, these angles become distinct; the angle on the same side as the ethyl group increases to 129.09°, while the other decreases to 118.06°, reflecting significant steric strain. hmc.edu Similarly, the O(1)−C(1)−N angle increases by approximately 2°, from 124.54° in the perpendicular form to 126.54° in the planar transition state. hmc.edu

| Parameter | Minimum Energy (Perpendicular) | Transition State (Planar) |

| C−N−C(5) Angle 1 | 123.15° | 129.09° |

| C−N−C(5) Angle 2 | 123.15° | 118.06° |

| O(1)−C(1)−N Angle | 124.54° | 126.54° |

| Data derived from B2PLYP-D3(BJ)/def2-TZVP level of theory calculations. hmc.edu |

Computational analysis confirms that the potential energy surface of this compound features a single conformational minimum where the ethyl group is perpendicular to the ring. hmc.edu The structure where the ethyl group lies in the plane of the ring is not a stable conformer but rather a first-order saddle point, which corresponds to a transition state. hmc.edu

Harmonic frequency calculations support this finding, showing one imaginary frequency for the planar structure, a characteristic feature of a true saddle point. hmc.edu The energy barrier for the internal rotation of the ethyl group through this planar transition state has been calculated to be 1680 cm⁻¹. hmc.eduacs.org This relatively high barrier is attributed to the steric hindrance between the ethyl group and the carbonyl oxygens. hmc.eduacs.org

The conformational landscape of this compound has been explored through relaxed potential energy surface (PES) scans, particularly by varying the dihedral angle C(6)−C(5)−N−C(4), which defines the orientation of the ethyl group relative to the ring. hmc.edu These scans, performed in 36 steps of 10 degrees each, reveal the energetic profile of the ethyl group's internal rotation. hmc.edu

The results of the PES scan clearly show a single minimum at the perpendicular orientation. hmc.edu The landscape is characterized by the two equivalent minima (at dihedral angles of approximately 90° and 270°) and the two transition states connecting them (at 0° and 180°). hmc.edu This confirms that the primary motion influencing the conformational flexibility of the isolated molecule is the rotation of the N-ethyl substituent. hmc.edu A second PES scan inspecting the internal rotation of the terminal methyl group yielded a barrier of 1169 cm⁻¹, which is a typical value and too high to cause observable spectral splitting in microwave spectroscopy experiments. hmc.edu

Solvent Effect Modeling (e.g., Polarizable Continuum Model)

The Polarizable Continuum Model (PCM) is a widely used computational method to investigate the effects of a solvent on a solute molecule without explicitly modeling individual solvent molecules. wikipedia.orgmdpi.comresearchgate.net This approach treats the solvent as a continuous, polarizable dielectric medium, which makes the calculation of solvent effects more computationally feasible than methods requiring explicit solvent molecules. wikipedia.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the dielectric are calculated. q-chem.com

The molecular free energy of solvation in the PCM framework is typically calculated as the sum of three components: the electrostatic term (Ges), the dispersion-repulsion term (Gdr), and the cavitation energy (Gcav), which is the energy required to create the solute cavity in the solvent. wikipedia.org Several variations of PCM exist, with the Integral Equation Formalism (IEF-PCM) being a common and robust implementation available in quantum chemistry software packages like Gaussian. wikipedia.orgnbn-resolving.org

While specific PCM studies on this compound were not identified in the searched literature, this methodology is well-suited for predicting how its properties, such as conformational stability and spectroscopic parameters, would be influenced by different solvent environments. mdpi.comresearchgate.net Such calculations could provide insight into how solute-solvent interactions might alter the energy barrier of ethyl rotation or shift spectroscopic frequencies. However, it is noted that standard PCM primarily accounts for electrostatic effects, and its accuracy may be limited in non-polar solvents where other interactions are dominant. wikipedia.org

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting spectroscopic parameters that can be directly compared with experimental data from techniques like microwave spectroscopy. hmc.edumdpi.comhmc.eduresearcher.life For this compound, DFT calculations have been used to predict rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants. hmc.eduacs.org

The theoretical rotational constants (A₀, B₀, and C₀) were calculated at the B2PLYP-D3(BJ)/def2-TZVP level of theory and adjusted based on anharmonic calculations at the B3LYP/6-311+G(2d,p) level. hmc.edu The comparison between these predicted values and those obtained from fitting the experimental Ka-band microwave spectrum shows excellent agreement, with an error of less than 0.15%. hmc.edu This high level of accuracy confirms the computed geometry of this compound. hmc.edu

The following table presents a comparison of the experimental and calculated spectroscopic constants for this compound.

| Parameter | Experimental Value (MHz) | Calculated Value (MHz) |

| A₀ | 2061.47756(14) | 2063.3 |

| B₀ | 1791.73517(12) | 1793.4 |

| C₀ | 1050.31263(11) | 1051.5 |

| χaa | -1.7248(46) | -1.78 |

| χbb | -1.0494(54) | -1.13 |

| χcc | 2.7742(54) | 2.91 |

| Experimental values were obtained by fitting the microwave spectrum to a Watson A-reduced Hamiltonian. Calculated values are from DFT computations. hmc.eduacs.org |

Molecular Dynamics Simulations (Implicit from conformational studies)

While extensive molecular dynamics (MD) simulations focused solely on isolated this compound are not detailed in the available research, the conformational studies provide implicit insights into its dynamic behavior. hmc.edunih.govresearchgate.net MD simulations are powerful tools for studying the time-dependent motion of molecules, including large-amplitude motions like conformational changes. nih.gov

The key dynamic process investigated for this compound through quantum chemical calculations is the internal rotation of the N-ethyl group. hmc.edu The potential energy surface scan effectively maps the energy landscape of this motion, revealing the stable perpendicular conformer and the planar transition state. hmc.edu The calculated barrier of 1680 cm⁻¹ governs the rate of this internal rotation. hmc.eduacs.org This information serves as a fundamental parameter that would be essential for building and validating a force field for full-scale MD simulations of this compound in various environments. nih.govresearchgate.net In more complex biological systems, the conformational changes of this compound when conjugated to other molecules have been noted in structural studies, highlighting the importance of its flexibility. pnas.org

Biological Activities and Pharmacological Relevance of N Ethylsuccinimide and Its Derivatives

Neuropharmacological Research Applications

The succinimide (B58015) scaffold is a key structural feature in several neuroactive compounds. acs.org Researchers have explored the potential of N-Ethylsuccinimide and its derivatives in various areas of neuropharmacology. solubilityofthings.com

Anticonvulsant Properties of Succinimide Derivatives

The succinimide class of compounds is well-established for its anticonvulsant properties. wikipedia.orgguidetopharmacology.org Several derivatives have been developed and investigated for their efficacy in managing seizures. acs.orgnih.gov

Ethosuximide (B1671622): A well-known anticonvulsant, Ethosuximide is primarily used for treating absence seizures. wikipedia.orgebi.ac.ukebi.ac.uk Its mechanism of action is believed to involve the blockage of T-type calcium channels in neurons, which helps to suppress the abnormal electrical activity associated with seizures. wikipedia.orgresearchgate.net

Phensuximide: This succinimide derivative also possesses anticonvulsant activity and is used in the treatment of epilepsy. wikipedia.orgguidetopharmacology.orgnih.gov It works by depressing nerve transmission in the motor cortex to reduce the frequency of seizures. nih.gov

Methsuximide: Another member of the succinimide family, Methsuximide, is an anticonvulsant medication used for controlling absence seizures, particularly those that are resistant to other treatments. wikipedia.orgontosight.ai Its therapeutic effect is largely attributed to its active metabolite, N-desmethylmethsuximide. wikipedia.org

Other Derivatives: Research has been conducted on various other succinimide derivatives. For instance, studies on N-morpholinomethyl-3-bromophenyl-succinimide and N-amino-3-bromophenylsuccinimide showed they are particularly effective in the maximal electroshock seizure (MES) test. nih.gov Similarly, certain p-isopropoxyphenylsuccinimide derivatives have demonstrated strong anticonvulsant properties against MES-induced seizures in mice. researchgate.net

Below is an interactive table summarizing the anticonvulsant properties of some succinimide derivatives.

| Compound | Type of Seizure Model | Key Findings |

| Ethosuximide | Absence Seizures | First-choice medication for absence seizures. wikipedia.org |

| Phensuximide | Maximal Electroshock Seizure (MES) | Effective against MES-induced seizures. nih.gov |

| N-morpholinomethyl-3-bromophenyl-succinimide | Maximal Electroshock Seizure (MES) | Particularly active in the MES test. nih.gov |

| N-amino-3-bromophenylsuccinimide | Maximal Electroshock Seizure (MES) | Shows high potency against strychnine-induced convulsions. nih.gov |

| p-isopropoxyphenylsuccinimide derivatives | Maximal Electroshock Seizure (MES) | Three derivatives showed strong anticonvulsant properties. researchgate.net |

Analgesic Effects

Some succinimide derivatives have been investigated for their potential analgesic (pain-relieving) effects. hmc.eduresearchgate.net For example, Spiro-(N'-methyl-piperidyl-4')-N-ethyl-succinimide has been noted for its potential to improve cognitive function and has been associated with analgesic effects. google.com The design and synthesis of new GABA derivatives, which can include a succinimide structure, have been explored for their potential in treating neuropathic pain. ebi.ac.uk

Potential in Neurological Disorder Treatments

The neuropharmacological applications of succinimide derivatives extend beyond anticonvulsant and analgesic effects. solubilityofthings.com Research suggests their potential in treating a broader range of neurological disorders. solubilityofthings.com For instance, some derivatives are being investigated for their role in managing conditions like Alzheimer's disease. google.com The core succinimide structure is considered a "privileged scaffold" in drug design, meaning it can be used to develop a variety of compounds with therapeutic potential for different neurological targets. researchgate.net

Antimicrobial Properties

In addition to their neuropharmacological activities, this compound and its derivatives have shown promise as antimicrobial agents. hmc.eduresearchgate.net

Antifungal Activity

Several studies have highlighted the antifungal potential of succinimide derivatives. hmc.eduresearchgate.net For example, research on semisynthetic derivatives of the antifungal antibiotic Nystatin A1, which can incorporate succinimide moieties, has shown they exhibit antifungal activity against a broad spectrum of Candida species and other fungi. google.com Some Nystatin derivatives containing a succinimidyl group have demonstrated good antifungal effects. nih.gov

Antibacterial and Antiviral Effects

The antimicrobial spectrum of succinimide derivatives also includes antibacterial and, to a lesser extent, antiviral properties. researchgate.net While preliminary, some studies have indicated that this compound may possess antibacterial properties. smolecule.com The broader class of cyclic imides, to which succinimides belong, has been shown to exhibit antibacterial and antiviral activities. researchgate.net

Antitumor and Anticancer Research

The succinimide core is recognized as a valuable scaffold in the design of new anticancer agents. researchgate.net Research has shown that derivatives of succinimide exhibit antitumor properties. nih.govuobasrah.edu.iq For instance, certain pyridinyl- and quinolinyl-derivatives of succinimide have demonstrated antitumor activity in leukemia cells through the inhibition of DNA synthesis. nih.gov

Studies have explored the synthesis of novel succinimide derivatives with the aim of developing potent anticancer drugs. researchgate.netrdd.edu.iq Maleimide (B117702) and succinimide derivatives have been investigated as catalytic inhibitors of topoisomerase II, an enzyme crucial for cell proliferation, making them potential cytostatic agents for cancer treatment. google.com Some of these compounds have shown the ability to antagonize the DNA-cleaving effects of established anticancer drugs like etoposide. google.com

In one study, a series of twelve novel 2,5-pyrrolidinedione derivatives were synthesized and evaluated for their anticancer properties against MCF-7 breast cancer cells. uobasrah.edu.iq Two compounds, 5i and 5l, which contained functional groups like bromide, hydroxyl, and methoxy, displayed significant activity with IC50 values of 1.496 and 1.831 µM, respectively. uobasrah.edu.iq These values were lower than that of the positive control, cisplatin (B142131) (IC50 = 3.653 µM), indicating their potential as anticancer agents. uobasrah.edu.iq Further experiments involving EB/AO staining and reactive oxygen species assays confirmed the potential of these compounds to induce apoptosis in cancer cells. uobasrah.edu.iq Another study reported the synthesis of succinimide derivatives that showed anticancer activity against breast cancer cells (MCF-7). jobrs.edu.iq

Receptor Ligand and Enzyme Inhibitor Studies

Succinimide derivatives have been identified as having the potential to act as ligands for various receptors and as inhibitors of certain enzymes, highlighting their broad pharmacological relevance. nih.govumh.es

5-HT Receptor Ligand Investigations

Recent studies have pointed to the potential of succinimide structural analogs as ligands for the serotonin (B10506) 5-hydroxytryptamine (5-HT) receptor. researchgate.net Specifically, derivatives of succinimide have been investigated for their affinity to 5-HT1A and 5-HT2A receptors. acs.orgnih.gov

In one study, a library of succinimide-containing ligands was synthesized and tested for their binding to 5-HT1A and 5-HT2A receptors. acs.org The representatives from this library showed varying levels of affinity, with estimated Ki values ranging from 24 to 4000 nM for 5-HT1A and 1 to 2130 nM for 5-HT2A. acs.org Notably, two dual 5-HT1A/5-HT2A ligands, 9{3,3} and 9{3,5}, exhibited high affinity for the 5-HT2A receptor, comparable to the reference drug ritanserin. acs.org

Another line of research focused on synthesizing and evaluating new o-methoxyphenylpiperazine (MPP) derivatives containing various imide moieties, including succinimide. mdpi.com These compounds demonstrated high affinities for 5-HT1A receptors. mdpi.com For example, compound 4b, which contains a succinimide moiety, had a Ki value of 2920 nM for the 5-HT1A receptor. mdpi.com

Tyrosinase Inhibition (Implicit from related compounds)

While direct studies on this compound as a tyrosinase inhibitor are not prevalent, the contribution of the succinimide fragment to the anti-tyrosinase activity of some molecules has been noted. researchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.com Research on other succinimide derivatives has shown their potential as tyrosinase inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Analysis of Succinimide Derivatives

The biological activity of succinimide derivatives is significantly influenced by their chemical structure. nih.govdergipark.org.tr Structure-Activity Relationship (SAR) analysis is a crucial tool for understanding how different structural modifications affect the pharmacological properties of these compounds. nih.govumh.es

For instance, in the context of anticonvulsant activity, the substitution of a pyridyl ring at the N2 position of the imide group is a key characteristic. dergipark.org.tr Further substitution on the pyridyl ring with a methyl group can facilitate hydrogen bonding with the receptor. dergipark.org.tr Additionally, substitution of an aromatic ring at the C5 position of the succinimide moiety can lead to an active compound. dergipark.org.tr

In the development of anticancer agents, the nature of the N-substituent on the succinimide ring plays a role. For example, S-N-ethylsuccinimidyl glutathione (B108866) (ESG) analogues with larger substituents on the nitrogen atom, such as t-butyl, benzyl, and cyclohexyl, showed a higher affinity for the potassium efflux system Kef than the parent compound. core.ac.uk This suggests that increased hydrophobicity and size can enhance binding affinity. core.ac.uk

SAR studies on arylpiperazine derivatives containing a succinimide moiety have revealed that substitutions in the aromatic ring, rather than the rigidity of the spacer connecting the two parts of the molecule, control the functional activity at 5-HT1A receptors. nih.gov

Metabolomic Studies of this compound and Related Compounds

Metabolomic studies are essential for understanding the fate of compounds within a biological system. This compound has been identified in metabolomic studies, and its metabolic pathways are being investigated. mimedb.orgmetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govfrontiersin.org

Identification of 2-Hydroxy-N-ethylsuccinimide as a Metabolite

This compound is a known metabolite of N-ethyl-2-pyrrolidone (NEP), an industrial solvent. umweltprobenbank.deresearchgate.net The metabolism of NEP leads to the formation of several oxidized metabolites, including 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI). umweltprobenbank.deresearchgate.netumweltprobenbank.de

Studies in humans have shown that after oral administration of NEP, both 5-HNEP and 2-HESI are excreted in the urine. hbm4eu.eu In one study, 29.1% of the administered NEP dose was recovered as 5-HNEP and 21.6% as 2-HESI in urine over four days. hbm4eu.eu The formation of 2-HESI is believed to occur through the oxidation of 5-HNEP. umweltprobenbank.deresearchgate.net

Human Biomonitoring Applications

While this compound itself is not the primary target in most human biomonitoring (HBM) studies, its hydroxylated metabolite, 2-hydroxy-N-ethylsuccinimide (2-HESI), serves as a crucial biomarker for exposure to the industrial solvent N-ethyl-2-pyrrolidone (NEP). nih.govacs.org NEP is classified as a reproductive toxicant and is used in a variety of industrial and consumer products. nih.gov HBM studies are essential for assessing the internal exposure of the general population to such chemicals and for interpreting the potential health risks.

Researchers have developed robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to detect and quantify NEP metabolites in human urine. acs.orghbm4eu.eu In a large-scale study of children and adolescents in Germany (German Environmental Survey 2014-2017), 2-HESI was detected in 87% of the urine samples analyzed. nih.gov This high detection rate underscores the widespread exposure to the parent compound, NEP. researchgate.net The study also noted that exposure to NEP was highest among adolescents and individuals with a low socio-economic status. nih.gov

The European Human Biomonitoring Initiative (HBM4EU) has identified 2-HESI, along with another metabolite (5-hydroxy-N-ethylpyrrolidone or 5-HNEP), as the main and specific urinary biomarkers for NEP exposure. researchgate.net The development of sensitive analytical methods, with limits of detection as low as 5 to 20 µg/L, allows for the accurate quantification of these metabolites, even at low environmental exposure levels. acs.org These biomonitoring data are critical for regulatory bodies to establish health-based guidance values and to track exposure levels in the population over time. nih.govresearchgate.net

Table 1: Human Biomonitoring Data for NEP Metabolites from the German Environmental Survey (GerES V)

| Metabolite | Detection Frequency | Geometric Mean (µg/L) | Geometric Mean (µg/gcreatinine) |

|---|---|---|---|

| 2-hydroxy-N-ethylsuccinimide (2-HESI) | 87% | Not specified individually | Not specified individually |

| 5-hydroxy-N-ethylpyrrolidone (5-HNEP) | 32% | Not specified individually | Not specified individually |

| Sum of NEP Metabolites | N/A | 11.86 | 10.15 |

Data sourced from a 2014-2017 survey of children and adolescents in Germany. nih.gov

Protein-Ligand Interactions and Biological Targets

The study of protein-ligand interactions is fundamental to understanding biological processes and for the rational design of new therapeutic agents. meilerlab.org this compound and its derivatives have been investigated for their ability to bind to and modulate the function of specific protein targets. These interactions are often explored through techniques like molecular docking and structural biology to elucidate the precise binding mechanisms at an atomic level. mdpi.comresearchgate.net

Molecular Docking Studies with Biological Receptors (e.g., DCAF15)

Molecular docking studies have been employed to investigate the potential of N-aryl succinimides as binders for the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor for an E3 ubiquitin ligase. mdpi.com In the design and synthesis of novel DCAF15 binders, which are of interest in the development of new therapeutic modalities, this compound has been used as a model compound. mdpi.comresearchgate.net Researchers have synthesized N-aryl succinimide analogs with the hypothesis that the oxo-groups of the succinimide ring could function as hydrogen-bond acceptor sites, facilitating binding to DCAF15. mdpi.com Although attempts to directly functionalize a core structure using this compound as a model resulted in low yields, the strategic inclusion of the succinimide moiety in designed molecules highlights its perceived value as a potential interacting fragment for this particular biological receptor. mdpi.com

Ligand Binding to Transmembrane Proteins (e.g., KefC)

The glutathione-gated potassium efflux system (Kef) is crucial for many bacterial pathogens to survive exposure to toxic electrophilic compounds. pnas.orgresearchgate.net The KefC protein, a component of this system, is regulated by glutathione (GSH) and its adducts. While GSH inhibits KefC activity, certain glutathione adducts act as activators. pnas.org

A key activator of KefC is N-ethylsuccinimido-S-glutathione (ESG), a conjugate formed from GSH and N-ethylmaleimide. pnas.org Structural and functional studies have revealed the mechanism of this activation in detail. ESG binds to the same site on the KTN domain of KefC as the inhibitor GSH. researchgate.net However, the bulky this compound ring of the activating ligand causes a significant steric clash with a pivotal phenylalanine residue (F441) in the binding pocket. researchgate.netpnas.org This clash forces a dramatic conformational change, ejecting the F441 residue from its inhibitory position and disrupting a key protein-protein interaction between adjacent KTN domains. This structural rearrangement ultimately leads to the opening of the potassium channel. researchgate.netpnas.org The detailed understanding of how the this compound moiety of ESG interacts with the KefC protein provides a clear example of ligand-induced conformational changes that control protein function. pnas.org

Applications of N Ethylsuccinimide in Materials Science and Industrial Processes

Role in Industrial Lubricants and Explosives

N-Ethylsuccinimide belongs to the succinimide (B58015) family of compounds, which have found utility in various industrial applications, including the formulation of lubricants and explosives. While specific data on this compound itself is limited in publicly available literature, the broader class of succinimide derivatives plays a significant role in these fields.

Lubricant Additives

Succinimide derivatives are widely utilized as ashless dispersants in engine oils. researchgate.netminglanchem.com These additives help to keep soot, sludge, and other insoluble particles suspended in the oil, preventing them from agglomerating and depositing on engine surfaces. minglanchem.com This dispersant action is crucial for maintaining engine cleanliness, ensuring optimal performance, and extending the engine's lifespan. minglanchem.comlubrizol.com The effectiveness of these dispersants is attributed to their molecular structure, which typically consists of a polar head group (the succinimide ring) and a long, nonpolar hydrocarbon tail.

Polyisobutylene succinimides (PIBSAs) are a prominent class of succinimide-based dispersants. lubrizol.com While not this compound, their function illustrates the utility of the succinimide structure in lubricant formulations. Furthermore, modifications of the succinimide structure, such as boronation, have been shown to enhance anti-wear properties, presenting an alternative to traditional zinc dialkyldithiophosphates (ZDDPs). researchgate.net

Table 1: Succinimide Derivatives in Lubricant Formulations

| Derivative Class | Primary Function | Mechanism of Action |

|---|---|---|

| Polyisobutylene Succinimides | Ashless Dispersant | Keeps insoluble particles suspended in oil to prevent sludge and deposit formation. |

| Boronated Succinimides | Anti-wear Additive | Forms a protective tribofilm on metal surfaces to reduce friction and wear. |

Emulsion Explosives Components

Emulsion explosives are a type of industrial explosive that consists of a water-in-oil emulsion. The discontinuous aqueous phase typically contains dissolved oxygen-supplying salts, while the continuous oil phase acts as the fuel. google.comgoogle.com The stability and performance of these emulsions are highly dependent on the emulsifiers used.

Corrosion Inhibitor Applications

Organic compounds containing nitrogen and oxygen are known to be effective corrosion inhibitors for various metals and alloys. mdpi.com These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. mdpi.com This film can inhibit both the anodic and cathodic reactions of the corrosion process.